3-Fluoro-N-methylbenzylamine

Descripción

The exact mass of the compound 1-(3-fluorophenyl)-N-methylmethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

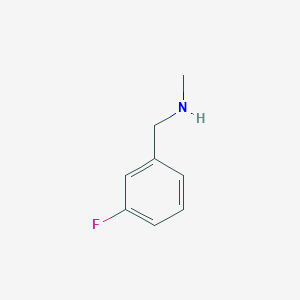

Structure

2D Structure

Propiedades

IUPAC Name |

1-(3-fluorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWCKKSSCIFVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238114 | |

| Record name | Benzenemethanamine, 3-fluoro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-84-7 | |

| Record name | Benzenemethanamine, 3-fluoro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-fluoro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluorophenyl)-N-methylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Fluoro-N-methylbenzylamine (CAS 90389-84-7)

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of 3-Fluoro-N-methylbenzylamine, a key fluorinated building block in modern chemistry. It details the compound's physicochemical properties, synthesis protocols, spectroscopic data, and significant applications, particularly in the pharmaceutical and agrochemical sectors.

Core Physicochemical Properties

This compound is a versatile intermediate recognized for its utility in synthesizing bioactive molecules.[1] The fluorine substitution enhances reactivity and can improve the metabolic stability and bioavailability of derivative compounds.[1][2] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 90389-84-7 | [1][3] |

| Molecular Formula | C₈H₁₀FN | [1][3] |

| Molecular Weight | 139.17 g/mol | [1][3] |

| Appearance | Colorless to red to green clear liquid | [1] |

| Density | 1.015 - 1.05 g/mL at 25 °C | [1][3][4] |

| Boiling Point | 183-184 °C | [1][3][4] |

| Refractive Index (n20D) | 1.4990 - 1.50 | [1][3] |

| Flash Point | 66 °C (152 °F) | [3][5] |

| Purity | Typically ≥ 97% (by GC) | [1] |

| Storage | Store at 2-8 °C, under an inert atmosphere | [1][6] |

Synthesis and Experimental Protocols

The predominant method for synthesizing this compound is the reductive amination of 3-fluorobenzaldehyde. This two-step, one-pot process involves the formation of an imine intermediate, which is subsequently reduced to the target amine.

This protocol provides a reliable method for the laboratory-scale synthesis of the title compound.[3]

Materials:

-

3-Fluorobenzaldehyde (20.0 g, 161 mmol)

-

Methylamine (40% aqueous solution, 15.3 mL, 177 mmol)

-

Methanol (150 mL)

-

Sodium borohydride (6.10 g, 161 mmol)

-

Dichloromethane (DCM)

-

2N Hydrochloric Acid (HCl)

-

6N Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Imine Formation: In a suitable reaction vessel, dissolve 3-fluorobenzaldehyde in methanol at room temperature. To this stirred solution, add the 40% aqueous methylamine solution dropwise. Continue to stir the mixture for 6 hours at room temperature.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium borohydride in small portions, monitoring for any exotherm.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 16.5 hours.

-

Work-up:

-

Quench the reaction by the slow addition of deionized water.

-

Acidify the mixture with 2N HCl.

-

Perform an extraction with dichloromethane (3x) to remove any unreacted aldehyde. The protonated amine product will remain in the aqueous phase.

-

Carefully basify the aqueous layer with 6N NaOH solution until strongly alkaline.

-

Extract the deprotonated amine product into dichloromethane (4x).

-

-

Isolation: Combine the organic extracts from the basic extraction. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to afford this compound as a clear oil.[3]

Caption: One-pot reductive amination synthesis workflow.

Spectroscopic Characterization

Spectroscopic analysis confirms the chemical structure of this compound.

-

¹H NMR (300 MHz, CDCl₃), δ (ppm): 7.32 (td, J = 7.5, 1.7 Hz, 1H), 7.28-7.19 (m, 1H), 7.14-6.98 (m, 2H), 3.80 (s, 2H, -CH₂-), 2.45 (s, 3H, -CH₃), 1.47 (br s, 1H, -NH).[3]

-

Infrared (IR): Expected characteristic peaks include N-H stretching (~3300-3400 cm⁻¹), sp³ and sp² C-H stretching (~2800-3100 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and a strong C-F stretching band (~1000-1350 cm⁻¹).

Applications in Research and Development

This compound is a valuable intermediate with broad applications in several fields of chemical science.

-

Pharmaceutical Development: It is a crucial building block for synthesizing various pharmaceuticals, especially those targeting neurological disorders.[1][6] Its use in the design of selective serotonin reuptake inhibitors (SSRIs) is a notable application.[1][2]

-

Organic Synthesis: As a versatile amine, it is used in a wide array of chemical reactions, including nucleophilic substitutions and coupling reactions, to create more complex molecular architectures.[1][2]

-

Biochemical Research: The compound is employed in studies involving receptor interactions and enzyme activities, aiding in the elucidation of biological processes.[1][2][6]

-

Agricultural Chemistry: It serves as a precursor in the formulation of modern agrochemicals, including effective pesticides and herbicides.[1][2]

Caption: Synthetic pathways originating from this compound.

Safety and Handling

This compound is a corrosive and harmful chemical that must be handled with appropriate safety precautions.

| Hazard Class | GHS Information | Reference(s) |

| Pictograms |

| [3] |

| Signal Word | Danger | [5] |

| Hazard Statements | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage. | [3][5] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

Users must consult the full Safety Data Sheet (SDS) prior to use and handle the compound within a chemical fume hood using appropriate personal protective equipment (PPE).

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-N-methylbenzylamine

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-N-methylbenzylamine, tailored for researchers, scientists, and professionals in drug development. This document collates available data, presents detailed experimental protocols for key property determination, and includes visualizations to illustrate relevant chemical and biological contexts.

Core Physicochemical Properties

This compound is a fluorinated organic compound recognized for its utility as a key intermediate in the synthesis of pharmaceuticals, particularly selective serotonin reuptake inhibitors (SSRIs).[1][2][3] Its chemical structure, featuring a fluorine atom on the benzene ring, enhances its stability and bioavailability, making it a valuable building block in medicinal chemistry.[2][3]

Quantitative Data Summary

The known physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀FN | [1][4][5] |

| Molecular Weight | 139.17 g/mol | [1][4][5] |

| Appearance | Colorless to red to green clear liquid | [1] |

| Boiling Point | 183-184 °C | [1][4] |

| Density | 1.015 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.4990 - 1.5 | [1][4] |

| Flash Point | 66.7 °C (152.1 °F) | [4] |

| CAS Number | 90389-84-7 | [1][4][5] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of amine-containing compounds like this compound are outlined below.

Synthesis via Reductive Amination

A common and efficient method for the synthesis of secondary amines such as this compound is through reductive amination. This process involves the reaction of an aldehyde (3-fluorobenzaldehyde) with a primary amine (methylamine) to form an imine, which is then reduced in situ to the target secondary amine.

Materials:

-

3-Fluorobenzaldehyde

-

Methylamine solution (e.g., 2.0 M in THF)

-

Sodium triacetoxyborohydride

-

Anhydrous 1,2-dichloroethane

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-fluorobenzaldehyde (1.0 equiv) in anhydrous 1,2-dichloroethane.

-

Imine Formation: To the stirred solution, add methylamine solution (1.2 equiv) dropwise at room temperature and stir for 30 minutes.[6]

-

Reduction: Add a slurry of sodium triacetoxyborohydride (1.5 equiv) in anhydrous 1,2-dichloroethane portion-wise to the reaction mixture.[6] Monitor the reaction progress by thin-layer chromatography.

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[6]

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.[6]

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[6]

-

Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.[6]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the solubility and bioavailability of a drug candidate.[7] Potentiometric titration is a highly accurate method for its determination.[8]

Materials:

-

This compound sample (~40 μmoles)[7]

-

Deionized water or a methanol-water mixture (e.g., 1:9 v/v)[7]

-

Standardized sodium hydroxide (NaOH) titrant

-

Standardized hydrochloric acid (HCl)

-

Calibrated pH meter and electrode

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent, such as a methanol-water mixture, to ensure full dissolution.[7] The solution is typically slightly acidified.

-

Titration: Immerse the calibrated pH electrode into the continuously stirred sample solution.

-

Data Acquisition: Add the standardized NaOH titrant in small, precise increments. Record the pH of the solution after each addition, allowing the system to reach equilibrium.[8]

-

Data Analysis: Generate a titration curve by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been neutralized.[8]

Determination of Lipophilicity (LogP) by HPLC

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[9] High-Performance Liquid Chromatography (HPLC) provides a reliable method for LogP determination.[10]

Materials:

-

Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System or similar HPLC system[10]

-

n-Octanol

-

Water (pH adjusted to 7.4 with phosphate buffer)[10]

-

This compound sample

Procedure:

-

Phase Preparation: Saturate the water phase (pH 7.4) with n-octanol and the n-octanol phase with water. Allow the phases to separate for 24 hours.[10]

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a 50/50 mixture of the prepared water and n-octanol phases.[10]

-

Partitioning: Shake the mixture and allow the phases to separate for 24 hours.[10]

-

Analysis: Inject equal volumes of the aqueous and n-octanol phases into the HPLC system.

-

Quantification: Determine the concentration of the compound in each phase by measuring the peak area from the chromatograms.

-

Calculation: Calculate LogP using the formula: LogP = log (concentration in octanol phase / concentration in water phase).[10]

Visualizations

The following diagrams illustrate the synthetic workflow and the relevant biological context for compounds derived from this compound.

Caption: Workflow for the synthesis of this compound.

Caption: General mechanism of Selective Serotonin Reuptake Inhibitors (SSRIs).

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-氟-N-甲基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. enamine.net [enamine.net]

- 8. benchchem.com [benchchem.com]

- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 10. agilent.com [agilent.com]

An In-depth Technical Guide to 3-Fluoro-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and applications of 3-Fluoro-N-methylbenzylamine, a key intermediate in pharmaceutical and organic synthesis.

Molecular Structure and Properties

This compound is a substituted benzylamine with a fluorine atom at the meta position of the benzene ring and a methyl group on the nitrogen atom. Its chemical structure is foundational to its reactivity and utility in the synthesis of more complex molecules.

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀FN | [1][2] |

| Molecular Weight | 139.17 g/mol | [1][2][3] |

| CAS Number | 90389-84-7 | [1][3] |

| Appearance | Colorless to red to green clear liquid | [2] |

| Boiling Point | 183-184 °C | |

| Density | 1.015 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4990 | |

| Flash Point | 66.7 °C | |

| SMILES String | CNCc1cccc(F)c1 | |

| InChI Key | ZXWCKKSSCIFVBT-UHFFFAOYSA-N |

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in research and development. Below are methodologies for its synthesis and analysis.

Synthesis via Reductive Amination:

A common and efficient method for the synthesis of this compound is the reductive amination of 3-fluorobenzaldehyde with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final amine product.

-

Step 1: Imine Formation: 3-fluorobenzaldehyde and methylamine are dissolved in a suitable solvent, such as methanol. The reaction can be acid-catalyzed, for instance, by the addition of a few drops of acetic acid, to accelerate the formation of the iminium ion.

-

Step 2: Reduction: A reducing agent is added to the reaction mixture. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose as they selectively reduce the imine in the presence of the aldehyde.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then taken up in an organic solvent like ethyl acetate and washed with a basic aqueous solution, such as saturated potassium carbonate, to remove any remaining acid. The organic layer is dried with a drying agent like magnesium sulfate, filtered, and the solvent is evaporated. The final product can be further purified by techniques such as distillation or preparative High-Performance Liquid Chromatography (HPLC).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful analytical technique for confirming the identity and purity of this compound.

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent, such as dichloromethane or methanol.

-

Gas Chromatography (GC): The sample is injected into the GC, where it is vaporized. An inert carrier gas, such as helium or nitrogen, carries the vaporized sample through a heated column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes the molecules to fragment into characteristic patterns. The mass-to-charge ratio of these fragments is measured, providing a "fingerprint" that can be used to identify the compound. The accurate mass data can confirm the elemental composition of the molecule.

Applications in Synthesis

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of various bioactive molecules, including selective serotonin reuptake inhibitors (SSRIs) and other compounds targeting neurological disorders.[2][3] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the final drug product.

The following diagram illustrates the role of this compound as a key intermediate in a generalized synthetic workflow.

Caption: Synthetic workflow of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 3-Fluoro-N-methylbenzylamine, a key intermediate in the development of various pharmaceutical compounds.[1] The methodologies presented are based on established chemical principles and supported by available experimental data. This document aims to equip researchers with the necessary information to effectively synthesize and utilize this compound in their work.

Core Synthesis Pathways

Three primary synthetic routes have been identified for the preparation of this compound:

-

Reductive Amination of 3-Fluorobenzaldehyde with Methylamine: This widely used method involves the formation of an imine intermediate from 3-fluorobenzaldehyde and methylamine, which is then reduced in situ to the desired secondary amine.

-

Nucleophilic Substitution of 3-Fluorobenzyl Chloride with Methylamine: This pathway utilizes the reactivity of the chloromethyl group in 3-fluorobenzyl chloride, which serves as a good leaving group for nucleophilic attack by methylamine.

-

N-methylation of 3-Fluorobenzylamine: This approach starts with the primary amine, 3-fluorobenzylamine, and introduces a methyl group onto the nitrogen atom. The Eschweiler-Clarke reaction is a notable example of this type of transformation.

This guide will focus on providing a detailed experimental protocol for the N-methylation of 3-fluorobenzylamine via the Eschweiler-Clarke reaction, as it represents a classic and effective method for this transformation.

Experimental Protocol: N-methylation of 3-Fluorobenzylamine via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using excess formic acid and formaldehyde.[2] The reaction proceeds via reductive amination, where formaldehyde first forms an imine or iminium ion with the amine, which is then reduced by formic acid to yield the methylated amine.[3] A key advantage of this method is that it typically avoids the formation of quaternary ammonium salts.[2]

Reaction Scheme:

References

The Fluorine Advantage: A Deep Dive into the Biological Activity of Fluorinated Benzylamines

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into benzylamine scaffolds has emerged as a powerful tool in modern medicinal chemistry, profoundly influencing the biological activity of these versatile molecules. This in-depth technical guide explores the multifaceted roles of fluorination in modulating the pharmacological properties of benzylamines, offering insights into their mechanisms of action, structure-activity relationships, and applications in drug discovery. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document serves as a comprehensive resource for harnessing the potential of fluorinated benzylamines in the development of novel therapeutics.

The Physicochemical Impact of Fluorination

The introduction of fluorine atoms into the benzylamine structure imparts unique physicochemical properties that can significantly enhance a compound's drug-like characteristics.[1] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for hydrogen, yet it can drastically alter a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2] The trifluoromethyl group (-CF3), in particular, is a potent modulator of these properties.[1] These modifications can lead to improved pharmacokinetics, such as enhanced membrane permeability and resistance to metabolic degradation by cytochrome P450 enzymes, making fluorinated benzylamines attractive candidates for drug development.[1][3]

Key Biological Targets and Therapeutic Applications

Fluorinated benzylamines have demonstrated significant activity across a range of biological targets, leading to their investigation in various therapeutic areas.

Central Nervous System (CNS) Disorders

A significant area of research for fluorinated benzylamines is in the treatment of CNS disorders, where they have been shown to interact with key receptors and enzymes.

-

Sigma Receptors (σ1 and σ2): Fluorinated benzylamines have been designed as potent and selective ligands for sigma receptors.[4] These receptors are implicated in a variety of neurological conditions, including neurodegenerative diseases and psychiatric disorders. The introduction of fluorine can modulate both the affinity and selectivity of these ligands for σ1 and σ2 subtypes.[4]

-

Dopamine and Serotonin Receptors: Fluorinated benzylpiperazines, a related class of compounds, exhibit varied affinities for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.[5] The position of fluorine substitution on the benzyl ring is a critical determinant of binding affinity and functional activity, influencing whether a compound acts as an agonist or antagonist.[5] This makes them promising candidates for treating conditions like schizophrenia and depression.

-

Monoamine Oxidase (MAO) Inhibition: Fluorine-substituted benzylamines have been investigated as substrates and potential inactivators of monoamine oxidase B (MAO-B).[6] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease.[7] While studies have shown that fluorinated benzylamines can be substrates for MAO-B, their potential as inactivators is also an area of active research.[6]

Oncology

The overexpression of certain receptors in cancer cells has made fluorinated benzylamines interesting candidates for cancer diagnosis and therapy. For instance, the high expression of sigma-2 receptors in proliferating tumor cells makes fluorinated benzylamine-based ligands potential tools for tumor imaging and targeted drug delivery.[8]

Infectious Diseases

The unique properties of fluorinated compounds are also being leveraged in the development of new antimicrobial agents. For example, some benzylamine derivatives have shown antimycobacterial properties.[9][10]

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for selected fluorinated benzylamines from the cited literature.

| Compound | Target | Assay Type | Value | Reference |

| cis-N-(2,4-dimethylbenzyl)-5-fluoro-3-methoxy-3,4-dihydrospiro[[1]benzopyran-1,1'-cyclohexan]-4'-amine (cis-15c) | σ2 Receptor | Radioligand Binding | Ki = 51 nM | [4] |

| cis-N-[4-(fluoromethyl)-2-methylbenzyl]-3-methoxy-3,4-dihydrospiro[[1]benzopyran-1,1'-cyclohexan]-4'-amine (cis-28e) | σ2 Receptor | Radioligand Binding | Ki = 57 nM | [4] |

| cis-N-[4-(fluoromethyl)-2-methylbenzyl]-5-fluoro-3-methoxy-3,4-dihydrospiro[[1]benzopyran-1,1'-cyclohexan]-4'-amine | σ2 Receptor | Radioligand Binding | Ki = 874 nM | [4] |

Table 1: Sigma-2 (σ2) Receptor Binding Affinities of Fluorinated Spirocyclic Benzylamino Ligands

| Compound | Target | Assay Type | Parameter | Value (nM) | Reference |

| 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (38p, ZENECA ZD3523) | Leukotriene D4 Receptor | Radioligand Displacement ([3H]LTD4) | Ki | 0.42 | [11] |

| 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (38p, ZENECA ZD3523) | Leukotriene E4 Receptor | Functional Assay (Guinea pig trachea) | pKB | 10.13 ± 0.14 | [11] |

| 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (38p, ZENECA ZD3523) | Leukotriene D4-induced bronchoconstriction | In vivo (Guinea pig) | ED50 | 1.14 µmol/kg (oral) | [11] |

Table 2: Biological Activity of a Fluorinated 3-benzyl-5-indolecarboxamide as a Leukotriene Receptor Antagonist

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of fluorinated benzylamines.

Radioligand Binding Assay for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

Objective: To determine the binding affinity (Ki) of a test compound for sigma-1 and sigma-2 receptors.

Principle: This assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to the target receptor in a membrane preparation.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., guinea pig liver for σ1, rat liver for σ2) or cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer.[2]

-

Determine the protein concentration of the membrane preparation.[2]

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the membrane preparation, the radioligand ([³H]-(+)-pentazocine for σ1, or [³H]-DTG for σ2), and varying concentrations of the unlabeled fluorinated benzylamine test compound.[13][14]

-

To determine non-specific binding, a high concentration of a known sigma receptor ligand (e.g., haloperidol) is added to a separate set of wells.[12]

-

For σ2 receptor assays, a selective σ1 ligand (e.g., (+)-pentazocine) is often included to mask the σ1 sites when using a non-selective radioligand like [³H]-DTG.[15]

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.[12]

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.[12]

-

Measure the radioactivity retained on the filters using a scintillation counter.[12]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

Objective: To determine the functional potency (EC50 or IC50) of a fluorinated benzylamine as an agonist or antagonist at the dopamine D2 receptor.

Principle: The dopamine D2 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of a test compound to modulate forskolin-stimulated cAMP production.[16]

Methodology:

-

Cell Culture:

-

Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).[16]

-

Culture the cells to an appropriate density in 96-well plates.

-

-

cAMP Assay:

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[16]

-

For agonist testing: Add varying concentrations of the fluorinated benzylamine test compound and incubate.

-

For antagonist testing: Add varying concentrations of the test compound followed by a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole).[17]

-

Stimulate the cells with forskolin to induce cAMP production.[16]

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF).[18]

-

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the test compound concentration.

-

For agonists: Determine the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels).

-

For antagonists: Determine the IC50 value (the concentration that inhibits 50% of the response to the D2 agonist).

-

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of a fluorinated benzylamine against MAO-A and MAO-B.

Principle: This assay measures the activity of MAO by monitoring the production of one of its byproducts, hydrogen peroxide (H₂O₂), using a fluorometric method.[19]

Methodology:

-

Enzyme and Substrate Preparation:

-

Use a source of MAO enzymes, such as recombinant human MAO-A and MAO-B or mitochondrial preparations from tissues.

-

Prepare a solution of a suitable substrate. Kynuramine can be used for both isoforms, while benzylamine is a preferential substrate for MAO-B.[20] A common substrate for both is tyramine.[21]

-

-

Inhibition Assay:

-

In a 96-well plate, pre-incubate the MAO enzyme with varying concentrations of the fluorinated benzylamine test compound. To differentiate between MAO-A and MAO-B activity, selective inhibitors (clorgyline for MAO-A and selegiline for MAO-B) can be used in control wells.[19]

-

Initiate the enzymatic reaction by adding the substrate.

-

The reaction produces an amine, an aldehyde, and hydrogen peroxide.

-

The H₂O₂ produced is detected using a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP), which generates a fluorescent product (resorufin).[21]

-

Measure the fluorescence intensity over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of fluorinated benzylamines on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[5][22]

Methodology:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the fluorinated benzylamine compound for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well.[22]

-

Incubate the plate for a few hours at 37°C to allow for the formation of formazan crystals.[22]

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[23]

-

Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.[24]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

-

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by fluorinated benzylamines is crucial for elucidating their mechanism of action and predicting their physiological effects.

Dopamine D2 Receptor Signaling

Fluorinated benzylamines that act on dopamine D2 receptors modulate a Gi/o-coupled signaling cascade.[25]

Caption: Dopamine D2 Receptor Signaling Pathway.

Activation of the D2 receptor by an agonist leads to the dissociation of the Gi/o protein. The Gαi/o subunit then inhibits adenylyl cyclase, reducing the production of cAMP from ATP.[3] This decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA), which in turn alters the phosphorylation of downstream target proteins, resulting in various cellular responses.[3]

Serotonin 5-HT1A Receptor Signaling

Similar to the D2 receptor, the serotonin 5-HT1A receptor is also coupled to Gi/o proteins.[4][26]

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Agonist binding to the 5-HT1A receptor activates Gi/o, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP and PKA activity.[10] Additionally, the Gβγ subunits can activate other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, contributing to the diverse physiological effects of 5-HT1A receptor activation.[10][26]

Sigma-2 (σ2) Receptor Signaling

The sigma-2 receptor, now identified as TMEM97, is involved in various cellular processes, including calcium signaling and cell proliferation.[27] Its signaling is complex and can involve interactions with other proteins.

Caption: Sigma-2 Receptor Signaling Pathways.

Ligand binding to the sigma-2 receptor can lead to the release of calcium from the endoplasmic reticulum.[28][29] It has also been shown to interact with the progesterone receptor membrane component 1 (PGRMC1) and modulate signaling pathways such as the EGFR and mTOR pathways, which are critical for cell growth and survival.[8] In cancer cells, activation of the sigma-2 receptor by selective ligands can induce apoptosis and inhibit proliferation.[8]

Monoamine Oxidase B (MAO-B) Inhibition

Fluorinated benzylamines can act as inhibitors of MAO-B, an enzyme located on the outer mitochondrial membrane responsible for the degradation of dopamine.[11]

Caption: Mechanism of MAO-B Inhibition.

MAO-B catalyzes the oxidative deamination of dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC).[30] By inhibiting MAO-B, fluorinated benzylamines prevent the breakdown of dopamine, leading to increased levels of this neurotransmitter in the brain. This is the primary mechanism of action for MAO-B inhibitors used in the treatment of Parkinson's disease.[7]

Conclusion

The incorporation of fluorine into the benzylamine scaffold offers a versatile and powerful strategy for modulating biological activity. Fluorinated benzylamines have demonstrated significant potential as ligands for a variety of CNS receptors and as enzyme inhibitors, with broad therapeutic implications. The ability to fine-tune physicochemical properties through fluorination allows for the optimization of pharmacokinetic and pharmacodynamic profiles, leading to the development of more effective and safer drug candidates. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Monoamine oxidase b - Proteopedia, life in 3D [proteopedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. med.upenn.edu [med.upenn.edu]

- 16. benchchem.com [benchchem.com]

- 17. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. resources.revvity.com [resources.revvity.com]

- 19. abcam.cn [abcam.cn]

- 20. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. resources.bio-techne.com [resources.bio-techne.com]

- 22. broadpharm.com [broadpharm.com]

- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 24. static.igem.wiki [static.igem.wiki]

- 25. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 26. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 28. encyclopedia.pub [encyclopedia.pub]

- 29. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]

3-Fluoro-N-methylbenzylamine safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 3-Fluoro-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 90389-84-7) is a fluorinated building block increasingly utilized in pharmaceutical development and organic synthesis.[1][2] Its applications include its role as a key intermediate in the synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs) and other bioactive molecules targeting neurological disorders.[1][2] The presence of the fluorine atom can significantly alter the compound's reactivity and biological properties, necessitating a thorough understanding of its safety profile and handling requirements. This guide provides a comprehensive overview of the safety and handling precautions for this compound, intended for laboratory personnel and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its corrosive nature and potential for acute toxicity upon ingestion.

Globally Harmonized System (GHS) Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[4][5] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[3] |

GHS Pictograms:

Signal Word: Danger[3]

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

| Code | Precaution |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling.[3] |

| P270 | Do not eat, drink or smoke when using this product.[3] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[3] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[4] |

| P363 | Wash contaminated clothing before reuse. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant.[3][4] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₀FN[6] |

| Molecular Weight | 139.17 g/mol [3][6] |

| Appearance | Colorless to red to green clear liquid[4][5] |

| Boiling Point | 183-184 °C[3] |

| Density | 1.015 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.4990[3] |

| Flash Point | 66.7 °C (152.1 °F)[3] |

Toxicological Information

The primary toxicological concerns are its corrosive effects on the skin, eyes, and mucous membranes.[7] Inhalation may cause severe irritation to the respiratory tract.[7]

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemical substances. Below are detailed methodologies for key experiments relevant to the hazards of this compound.

Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Methodology:

-

Animal Model: The albino rabbit is the preferred species.

-

Test Substance Application: A single dose of 0.5 mL of this compound is applied to a small area of clipped skin (approximately 6 cm²). An untreated skin area serves as a control.

-

Exposure: The application site is covered with a gauze patch and the animal is wrapped with a binder for a 4-hour exposure period.

-

Observation: After 4 hours, the residual substance is removed. The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then periodically for up to 14 days.

-

Scoring and Classification: The severity of the skin reactions is scored. If corrosive effects are observed, the test is terminated. If no corrosion is seen, the response is observed for reversibility to differentiate between irritation and no effect.

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

This test evaluates the potential of a substance to cause serious eye damage or irritation.

Methodology:

-

Pre-assessment: Before in-vivo testing, a weight-of-evidence analysis of existing data is performed. Given that the substance is known to be corrosive to the skin, it is often presumed to be corrosive to the eyes, and further testing may be deemed unnecessary.

-

Animal Model: If testing is required, the albino rabbit is used.

-

Test Substance Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye remains untreated and serves as a control. The eyelids are held together for a short period to prevent loss of the substance.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

Duration: Observations may continue for up to 21 days to assess the reversibility of any effects.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Test Guideline 423)

This method is used to estimate the acute oral toxicity of a substance and allows for its classification.

Methodology:

-

Animal Model: Typically, rats are used.

-

Dosing: A stepwise procedure is used with a small number of animals per step. The substance is administered orally in a single dose.

-

Dose Levels: The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Classification: The classification is determined by the number of animals that die at a particular dose level. The results allow for the assignment of the substance to a GHS acute toxicity category.

Safe Handling and Storage Workflow

A systematic approach is crucial for the safe handling of this compound from receipt to disposal. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

-

Eye/Face Protection: Wear chemical splash goggles and a face shield.[3]

-

Skin Protection:

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat, and consider a chemical-resistant apron and boots for larger quantities or when there is a risk of splashing.

-

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, use a NIOSH/MSHA approved respirator with an appropriate cartridge (e.g., type ABEK (EN14387) respirator filter).[3]

First-Aid Measures

In case of exposure, immediate medical attention is required. Show the safety data sheet to the attending physician.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4] Immediately call a poison center or doctor.

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower.[4]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] Immediately call a poison center or doctor.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.[4] Call a poison center or doctor if you feel unwell.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The compound is a combustible liquid.[3] Thermal decomposition can produce toxic fumes, including nitrogen oxides, carbon monoxide, and carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Ensure adequate ventilation. Remove all sources of ignition.

-

Environmental Precautions: Prevent the substance from entering drains.

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as strong oxidizing agents and acids. Store in a locked cabinet.

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewage system.

Conclusion

This compound is a valuable chemical intermediate with significant hazards, primarily its corrosivity and acute oral toxicity. A thorough understanding and strict adherence to the safety precautions outlined in this guide are essential for its safe handling in a research and development setting. This includes the consistent use of appropriate personal protective equipment, working in well-ventilated areas, and being prepared for emergency situations. By following these guidelines, researchers can minimize the risks associated with this compound and ensure a safe working environment.

References

An In-depth Technical Guide to 3-Fluoro-N-methylbenzylamine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-N-methylbenzylamine is a fluorinated organic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its strategic importance lies in its role as a key intermediate in the synthesis of various pharmaceuticals, most notably in the development of selective serotonin reuptake inhibitors (SSRIs). This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are provided, along with a discussion of its applications in pharmaceutical research.

Introduction and Historical Context

The development of fluorinated benzylamines, such as this compound, can be seen as a logical progression in the search for novel pharmacophores. The benzylamine scaffold is a common feature in many biologically active molecules, and the addition of a fluorine atom at the meta-position of the benzene ring offers a way to modulate the electronic and lipophilic properties of the molecule. Its primary documented application is as a crucial intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), a class of drugs that revolutionized the treatment of depression and other mood disorders.[1] The history of this compound is therefore closely tied to the ongoing development of new and improved treatments for neurological disorders.[1]

Physicochemical Properties

A comprehensive summary of the physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀FN | [2] |

| Molecular Weight | 139.17 g/mol | [2] |

| CAS Number | 90389-84-7 | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 183-184 °C | |

| Density | 1.015 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4990 | |

| Flash Point | 67 °C | [4] |

| Solubility | Soluble in common organic solvents. |

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The most common and direct methods involve the reductive amination of 3-fluorobenzaldehyde with methylamine or the N-alkylation of 3-fluorobenzylamine.

Reductive Amination of 3-Fluorobenzaldehyde

Reductive amination is a widely used and efficient method for the formation of amines from carbonyl compounds.[5][6][7][8] This one-pot reaction involves the initial formation of an imine from the reaction of 3-fluorobenzaldehyde with methylamine, followed by the in-situ reduction of the imine to the corresponding secondary amine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. (3-FLUOROBENZYL)METHYLAMINE CAS#: 90389-84-7 [m.chemicalbook.com]

- 4. N-Methyl-3-fluorobenzylamine|90389-84-7 - MOLBASE Encyclopedia [m.molbase.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Potential of 3-Fluoro-N-methylbenzylamine

FOR IMMEDIATE RELEASE

A Deep Dive into the Synthetic Versatility and Therapeutic Promise of a Key Fluorinated Building Block

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the potential research areas for 3-Fluoro-N-methylbenzylamine. This versatile fluorinated benzylamine derivative serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, particularly in the realm of neuroscience and beyond. Its strategic incorporation of a fluorine atom imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of parent compounds, making it a molecule of significant interest in modern medicinal chemistry.

Core Chemical Properties and Synthetic Accessibility

This compound is a colorless to pale yellow liquid with the molecular formula C₈H₁₀FN. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 139.17 g/mol |

| Boiling Point | 183-184 °C |

| Density | 1.015 g/mL at 25 °C |

| Refractive Index | n20/D 1.4990 |

The primary route for the synthesis of this compound and related N-methylbenzylamines is through the reductive amination of the corresponding benzaldehyde. This direct and efficient method provides a reliable pathway to this key intermediate.

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound from 3-fluorobenzaldehyde.

Materials:

-

3-Fluorobenzaldehyde

-

Methylamine (solution in a suitable solvent, e.g., THF or methanol)

-

Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃))

-

Anhydrous solvent (e.g., Methanol, Dichloromethane (DCM))

-

Glacial acetic acid (optional, as a catalyst)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Chromatography supplies for purification (if necessary)

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 3-fluorobenzaldehyde (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add a solution of methylamine (1.1-1.5 eq) dropwise at room temperature.

-

If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC or GC-MS to confirm the formation of the intermediate imine.

-

-

Reduction:

-

Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the reducing agent (e.g., NaBH₄, 1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by monitoring.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Potential Research Areas in Drug Discovery

The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutics. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Central Nervous System (CNS) Disorders

Selective Serotonin Reuptake Inhibitors (SSRIs): this compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[1] Researchers have utilized this compound in the design of selective serotonin reuptake inhibitors (SSRIs).[2] The fluorinated benzylamine moiety can serve as a core component of molecules designed to interact with the serotonin transporter (SERT). The fluorine atom can enhance binding affinity and selectivity for SERT, potentially leading to more effective and safer antidepressant medications.

Monoamine Oxidase (MAO) Inhibitors: Benzylamine derivatives are known to be substrates and inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters. The 3-fluoro substitution on the benzylamine scaffold could modulate the inhibitory potency and selectivity towards MAO isoforms. Research in this area could lead to the development of novel treatments for depression and neurodegenerative diseases like Parkinson's disease.

Antimicrobial Agents

The benzylamine scaffold is present in various compounds with antimicrobial properties. Investigating derivatives of this compound for their antibacterial and antifungal activities could be a promising research avenue. The fluorine atom can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

Anticancer Therapeutics

The development of novel anticancer agents is a continuous effort in medicinal chemistry. The this compound scaffold could be incorporated into molecules designed to target specific pathways involved in cancer cell proliferation and survival. The fluorine atom can influence drug-target interactions and metabolic stability, potentially leading to more potent and durable anticancer effects.

Future Directions and Research Opportunities

The versatility of this compound as a synthetic intermediate opens up numerous avenues for future research.

-

Scaffold for Library Synthesis: This compound can be used as a starting point for the creation of diverse chemical libraries. High-throughput screening of these libraries against various biological targets could lead to the discovery of novel hit compounds for a range of diseases.

-

Probing Biological Systems: Radiolabeled versions of this compound or its derivatives could be synthesized for use in positron emission tomography (PET) imaging. This would allow for the non-invasive study of drug distribution and target engagement in living systems.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting analogs will provide valuable insights into the structural requirements for optimal therapeutic effects.

References

The Evolving Landscape of 3-Fluoro-N-methylbenzylamine Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-N-methylbenzylamine, a fluorinated benzylamine derivative, serves as a pivotal structural motif in the design and synthesis of novel therapeutic agents. Its unique physicochemical properties, imparted by the fluorine atom and the N-methyl group, make it a valuable building block in medicinal chemistry. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This technical guide provides an in-depth overview of this compound and its derivatives, with a focus on their synthesis, biological activities, and the experimental methodologies employed in their evaluation. This document is intended to be a comprehensive resource for researchers and scientists engaged in the exploration of this promising class of compounds.

Core Compound: this compound

This compound is a versatile chemical intermediate recognized for its role in the synthesis of various bioactive molecules.[1][2] It is particularly noted as a key precursor in the development of Selective Serotonin Reuptake Inhibitors (SSRIs), a major class of drugs for treating neurological disorders.[1] The presence of the fluorine atom at the meta position of the benzene ring influences the molecule's electronic properties and can lead to improved pharmacokinetic profiles in its derivatives.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives typically involves standard organic chemistry transformations. A common route to the parent compound is the reductive amination of 3-fluorobenzaldehyde with methylamine. Derivatives can then be prepared through various reactions, such as N-alkylation, acylation, or further substitution on the aromatic ring.

General Experimental Protocol: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound to introduce further diversity.

Materials:

-

This compound

-

Alkyl halide (e.g., R-Br, R-I)

-

Anhydrous potassium carbonate (K₂CO₃) or a similar base

-

Anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF) as solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq).

-

Stir the suspension under an inert atmosphere at room temperature for 15-30 minutes.

-

Add the desired alkyl halide (1.1-1.5 eq) to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the desired N-alkylated derivative.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been explored for a range of therapeutic applications, leveraging the favorable properties conferred by the fluorinated benzylamine scaffold.

Selective Serotonin Reuptake Inhibitors (SSRIs)

The this compound core is a key component in the structure of some SSRIs. These drugs function by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. This mechanism is central to the treatment of depression and other mood disorders. The fluorine atom in these derivatives can contribute to enhanced binding affinity and selectivity for the SERT.

Potential as TRPV1 Antagonists

Derivatives of fluorinated benzylamines have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that plays a crucial role in pain perception. Antagonists of this channel are being explored as potential analgesics for the treatment of chronic pain.

Potential as FtsZ Inhibitors

The filamenting temperature-sensitive mutant Z (FtsZ) protein is a key component of the bacterial cell division machinery and an attractive target for the development of new antibiotics. Some benzylamine derivatives have shown inhibitory activity against FtsZ, leading to the disruption of bacterial cell division. This suggests that derivatives of this compound could be explored for their antibacterial potential.

Experimental Protocols for Biological Evaluation

In Vitro Serotonin Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of serotonin into cells expressing the serotonin transporter (SERT).

Materials:

-

HEK293 cells stably expressing human SERT (hSERT)

-

[³H]-Serotonin (radioligand)

-

Test compounds (derivatives of this compound)

-

Reference inhibitor (e.g., fluoxetine)

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Scintillation cocktail and counter

Procedure:

-

Cell Plating: Seed hSERT-expressing HEK293 cells in 96-well plates and grow to confluence.

-

Compound Incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test compounds for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiation of Uptake: Initiate serotonin uptake by adding a fixed concentration of [³H]-Serotonin to each well.

-

Termination of Uptake: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Measurement: Lyse the cells and measure the amount of incorporated [³H]-Serotonin using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific serotonin uptake (IC₅₀ value).

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of the FtsZ protein in the presence of GTP, which is a hallmark of its function.

Materials:

-

Purified FtsZ protein

-

Polymerization buffer (e.g., MES buffer with MgCl₂ and KCl)

-

Guanosine triphosphate (GTP)

-

Test compounds

-

Spectrofluorometer capable of measuring 90° light scattering

Procedure:

-

Reaction Setup: In a cuvette, mix the FtsZ protein and the test compound at various concentrations in the polymerization buffer.

-

Baseline Measurement: Record the baseline light scattering signal.

-

Initiation of Polymerization: Initiate polymerization by adding GTP to the cuvette.

-

Monitoring Polymerization: Monitor the increase in light scattering over time at a fixed wavelength (e.g., 350 nm).

-

Data Analysis: Analyze the kinetics of polymerization to determine the effect of the test compounds on FtsZ assembly.

Data Presentation

Table 1: Biological Activity of this compound Derivatives

| Compound ID | R¹ | R² | SERT IC₅₀ (nM) | TRPV1 Antagonism IC₅₀ (nM) | FtsZ Inhibition MIC (µg/mL) |

| Parent | H | H | Data not available | Data not available | Data not available |

| Derivative 1 | Alkyl | H | |||

| Derivative 2 | Aryl | H | |||

| Derivative 3 | H | Acyl | |||

| ... | ... | ... |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the evaluation of these compounds.

Serotonin Reuptake Inhibition Signaling Pathway

Caption: Inhibition of serotonin reuptake by an SSRI at the synapse.

Experimental Workflow for Derivative Synthesis and Screening

Caption: General workflow for the synthesis and screening of derivatives.

Conclusion and Future Directions

This compound represents a valuable scaffold in modern drug discovery. Its derivatives hold significant promise for the development of new treatments for a variety of diseases, including neurological disorders, chronic pain, and bacterial infections. Future research should focus on the synthesis and comprehensive biological evaluation of diverse libraries of these derivatives to fully elucidate their structure-activity relationships and identify lead compounds with optimal therapeutic profiles. The integration of computational modeling and advanced screening techniques will be instrumental in accelerating the discovery of the next generation of drugs based on this privileged chemical structure.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Fluoro-N-methylbenzylamine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-N-methylbenzylamine is a critical building block in modern pharmaceutical synthesis, valued for its role as a key intermediate in the development of novel therapeutics, particularly those targeting the central nervous system (CNS). The strategic incorporation of a fluorine atom onto the benzyl ring enhances the metabolic stability, lipophilicity, and binding affinity of the final active pharmaceutical ingredient (API). This fluorinated amine is particularly prominent in the synthesis of monoamine reuptake inhibitors, a class of drugs frequently used in the management of depression and other neurological disorders.[1] Its utility stems from its ability to participate in a variety of chemical transformations, including nucleophilic substitutions and coupling reactions, allowing for the construction of complex molecular architectures.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on its application as a precursor for CNS-active agents.

Application: Synthesis of Monoamine Reuptake Inhibitors

This compound is a valuable precursor for the synthesis of compounds that inhibit the reuptake of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. These inhibitors are instrumental in treating a range of psychiatric disorders. The 3-fluorobenzyl moiety can be found in various patented structures for potential CNS drugs.

Logical Workflow for Drug Discovery and Synthesis

The following diagram illustrates a typical workflow from the identification of a key intermediate like this compound to the development of a potential drug candidate.

References

Application Notes and Protocols for 3-Fluoro-N-methylbenzylamine in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Fluoro-N-methylbenzylamine as a versatile building block in organic synthesis. The unique electronic properties conferred by the fluorine substituent make this compound a valuable precursor for the synthesis of novel bioactive molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2]

Application Note 1: N-Alkylation for the Synthesis of Chiral Amines

Introduction:

This compound serves as a key nucleophile in N-alkylation reactions to generate more complex tertiary amines. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final compound. This protocol describes the synthesis of (S)-N-(3-fluorobenzyl)-N-methyl-1-(naphthalen-1-yl)ethan-1-amine, a chiral amine with potential applications in medicinal chemistry as an analog of compounds targeting the calcium-sensing receptor.

Reaction Scheme:

Caption: Synthesis of (S)-N-(3-fluorobenzyl)-N-methyl-1-(naphthalen-1-yl)ethan-1-amine.

Experimental Protocol:

A detailed procedure for the N-alkylation of this compound is provided below.

Materials:

-

This compound

-

(R)-1-(1-Chloroethyl)naphthalene

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

To this suspension, add a solution of (R)-1-(1-chloroethyl)naphthalene (1.1 eq) in anhydrous acetonitrile.

-